1-(3-(4-isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(3-(4-isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as IPPPE or EPP and is a pyrazole derivative. The purpose of
Scientific Research Applications
Component in Compound Synthesis
This compound serves as a crucial component in compound synthesis . It holds a prominent position in scientific research owing to its remarkable versatility . Although the exact mechanism of action remains elusive, it is believed to act as a catalyst in the synthesis of other compounds .
Functioning as a Solvent
1-(3-(4-isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is thought to function as a solvent, facilitating the dissolution of other compounds . This makes it an invaluable asset in scientific research .
3. Acting as a Reagent in Organic Chemistry In the realm of organic chemistry, this compound is presumed to act as a reagent, enabling the formation of novel compounds . This further extends its versatility and usefulness in scientific research .
Proteomics Research
This compound is also used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could potentially be used to study protein interactions, identify proteins, or in the development of new drugs.
properties
IUPAC Name |
1-[3-phenyl-5-(4-propan-2-yloxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)24-18-11-9-16(10-12-18)19-13-20(22(21-19)15(3)23)17-7-5-4-6-8-17/h4-12,14,20H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOIKPRWUOURDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
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